

# Propargyl-PEG6-alcohol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Propargyl-PEG6-alcohol

Cat. No.: B610264 Get Quote

Introduction: **Propargyl-PEG6-alcohol**, with the confirmed CAS number 944560-99-0, is a valuable heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug discovery.[1][2][3][4][5][6] Its structure incorporates a terminal alkyne group (propargyl) and a terminal hydroxyl group (alcohol), connected by a six-unit polyethylene glycol (PEG) chain. This configuration makes it a prime reagent for "click chemistry," specifically the coppercatalyzed azide-alkyne cycloaddition (CuAAC), and a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8][9] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[10] This guide provides an in-depth overview of its properties, applications, and a detailed experimental protocol for its use.

## **Physicochemical Properties**

The key physicochemical properties of **Propargyl-PEG6-alcohol** are summarized in the table below. These values are critical for experimental design, including reaction setup and purification.



Property	Value	Source
CAS Number	944560-99-0	[1][2][3][4][5][6]
Molecular Formula	C15H28O7	[1][2][3]
Molecular Weight	320.38 g/mol	[1][2][3]
Appearance	Colorless to light yellow liquid	N/A
Purity	Typically >95%	[1][2]
Storage Conditions	Store at -20°C for long-term stability	N/A
Solubility	Soluble in water, DMSO, DMF, and DCM	[10]

Note: Some suppliers may incorrectly list this compound under CAS number 1036204-60-0, which corresponds to Propargyl-PEG5-alcohol (C13H24O6). Researchers should verify the molecular formula and weight to ensure they have the correct reagent.[11]

## **Core Applications in Drug Discovery**

**Propargyl-PEG6-alcohol** is a cornerstone in the development of targeted therapeutics due to its role as a versatile linker.

### **PROTAC Synthesis**

The primary application of this molecule is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. [12][13] The linker is a critical component of a PROTAC, and **Propargyl-PEG6-alcohol** serves as a building block for constructing this linker. The propargyl group can be reacted with an azide-modified ligand (either for the POI or the E3 ligase) via CuAAC, while the alcohol group can be further functionalized to connect to the other ligand.[7][8]

## **Bioconjugation via Click Chemistry**



The terminal alkyne group of **Propargyl-PEG6-alcohol** makes it an ideal reagent for coppercatalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[7] [14] This reaction allows for the covalent ligation of the PEG linker to molecules containing an azide group, such as proteins, peptides, or small molecule drugs, under mild, biocompatible conditions.[14][15]

## **Experimental Protocols**

The following is a representative protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using **Propargyl-PEG6-alcohol**. This protocol is a general guideline and may require optimization based on the specific substrates used.

## General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

#### Materials:

- Propargyl-PEG6-alcohol
- Azide-containing molecule (e.g., azide-modified protein ligand)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
- Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- · Solvent (e.g., DMSO, DMF) for dissolving reagents

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of Propargyl-PEG6-alcohol in a suitable solvent (e.g., 100 mM in DMSO).



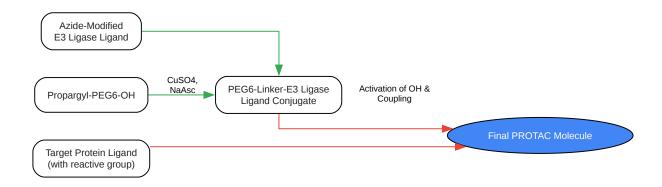
- Prepare a stock solution of the azide-containing molecule in the reaction buffer.
- Prepare a stock solution of CuSO4 (e.g., 50 mM in deionized water).
- Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water) immediately before use.
- Prepare a stock solution of TBTA (e.g., 10 mM in DMSO).
- Reaction Setup:
  - In a reaction vessel, combine the azide-containing molecule and Propargyl-PEG6alcohol (typically in a 1:1.2 molar ratio).
  - Add the reaction buffer to achieve the desired final concentration of reactants.
  - Add the TBTA ligand to the reaction mixture (typically at a concentration that is 5-fold higher than the copper concentration).
  - Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
- Reaction Initiation and Monitoring:
  - Initiate the reaction by adding the CuSO4 stock solution, followed immediately by the freshly prepared sodium ascorbate stock solution. The final concentration of CuSO4 is typically in the range of 50-250 μM.
  - Allow the reaction to proceed at room temperature with gentle stirring.
  - Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.
- Reaction Quenching and Purification:
  - Once the reaction is complete, it can be quenched by adding a chelating agent such as EDTA to remove the copper catalyst.



 The desired product can be purified using standard techniques like HPLC or sizeexclusion chromatography.

## Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the role of **Propargyl-PEG6-alcohol** in a typical PROTAC synthesis workflow, where it is used to link a target protein ligand to an E3 ligase ligand via click chemistry and subsequent functionalization.



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Caption: PROTAC synthesis using **Propargyl-PEG6-alcohol** linker.

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